

Probing Viral Entry: A Single-Virus Fusion Assay Using Biotinylated PE Liposomes

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Compound of Interest

Compound Name: 16:0 Biotinyl PE

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Application Notes and Protocols

Introduction

The entry of enveloped viruses into host cells is a critical first step in infection, initiated by the fusion of the viral envelope with a host cell membrane. Understanding the molecular mechanisms and kinetics of this process is paramount for the development of antiviral therapeutics. Single-virus fusion assays provide a powerful tool to dissect these intricate events in real-time, overcoming the limitations of bulk assays that average the behavior of a large population of viruses. This application note details a robust method for monitoring single-virus fusion events using biotinylated phosphatidylethanolamine (PE) liposomes as a model target membrane. This system offers precise control over the target membrane composition and allows for the immobilization of liposomes, facilitating high-resolution imaging of individual fusion events.^{[1][2][3]}

This assay relies on the principles of fluorescence dequenching to monitor two key stages of fusion: lipid mixing (hemifusion) and content mixing (fusion pore formation).^{[4][5]} Viruses are typically labeled with a self-quenching concentration of a lipophilic dye, and the target liposomes can be loaded with a soluble fluorescent dye. Upon fusion, the viral and liposomal membranes merge, leading to the dilution of the lipophilic dye and a subsequent increase in its fluorescence.^{[6][7]} Similarly, the formation of a fusion pore allows the release of the liposomal content, which can be detected as a change in fluorescence.^{[1][8]} The use of biotinylated PE in

the liposome formulation enables their specific and stable immobilization on a streptavidin-coated surface, creating an ideal platform for observation via fluorescence microscopy.[2][6][9]

Materials and Reagents

Reagent	Supplier	Catalog No.
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)	Avanti Polar Lipids	850375
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)	Avanti Polar Lipids	850725
Cholesterol	Avanti Polar Lipids	700000
1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) (16:0 Biotinyl Cap PE)	Avanti Polar Lipids	870277
Texas Red 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Texas Red-DHPE)	Invitrogen	T1395
Sulforhodamine B (SRB)	Sigma-Aldrich	S9012
Streptavidin	Thermo Fisher	21122
Poly-L-lysine-graft-poly(ethylene glycol) (PLL-PEG)	SuSoS AG	PLL(20)-g[3.5]-PEG(2)
PLL-PEG-biotin	SuSoS AG	PLL(20)-g[3.5]-PEG(2)/PEG(3.4)-Biotin(20%)
Chloroform	Sigma-Aldrich	C2432
HEPES	Sigma-Aldrich	H3375
NaCl	Sigma-Aldrich	S9888
Glass coverslips	Warner Instruments	64-0720
Microfluidic flow cells (e.g., PDMS)	-	-

Experimental Protocols

Preparation of Biotinylated PE Liposomes

This protocol describes the preparation of large unilamellar vesicles (LUVs) with a diameter of approximately 100 nm using the extrusion method.^[6]

- Lipid Film Hydration:
 - In a clean glass vial, combine the desired lipids in chloroform. A typical composition is DOPC:DOPE:Cholesterol:Biotinyl PE at a molar ratio of 49:20:30:1.^{[2][3][6]}
 - For content mixing assays, prepare a separate set of liposomes encapsulating a fluorescent dye like Sulforhodamine B (SRB).
 - Dry the lipid mixture under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
 - Further dry the film under vacuum for at least 2 hours to remove residual solvent.
 - Hydrate the lipid film with a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to a final lipid concentration of 1-10 mg/mL.^[10] For SRB-containing liposomes, use a high concentration of the dye (e.g., 50 mM) to achieve self-quenching.^[11]
 - Vortex the suspension vigorously to form multilamellar vesicles (MLVs).
- Liposome Extrusion:
 - Assemble a mini-extruder with a 100 nm polycarbonate membrane.
 - Subject the MLV suspension to at least 21 passes through the extruder to form LUVs of a uniform size.^[6]
 - For SRB-containing liposomes, remove the unencapsulated dye by size-exclusion chromatography using a Sephadex G-50 column.

Virus Labeling

This protocol describes the labeling of the viral membrane with a lipophilic dye.

- Prepare a stock solution of Texas Red-DHPE in ethanol or DMSO.
- Incubate the purified virus preparation with the fluorescent dye at a concentration sufficient to cause self-quenching. A typical starting point is a 2-hour incubation at room temperature.[1]
- Remove unincorporated dye by centrifugation or by passing the labeled virus through a desalting column.[1]
- Resuspend the labeled virus pellet in a suitable buffer and store at 4°C.[1]

Preparation of the Imaging Surface

This protocol details the preparation of a streptavidin-coated glass surface for liposome immobilization.[8][9]

- Clean glass coverslips thoroughly by sonication in a series of solvents (e.g., acetone, ethanol, and water).
- Treat the clean coverslips with a mixture of PLL-PEG and PLL-PEG-biotin (e.g., 95% PLL-PEG and 5% PLL-PEG-biotin) to create a passivated and functionalized surface.[8]
- Incubate the coated coverslips with a solution of streptavidin (e.g., 0.2 mg/mL) for 15-30 minutes.[8][9]
- Wash away unbound streptavidin with buffer.

Single-Virus Fusion Assay

- Assemble a microfluidic flow cell using the prepared coverslip as the bottom surface.[2][6]
- Introduce the biotinylated PE liposomes into the flow cell and incubate for at least 60 minutes to allow for tethering to the streptavidin-coated surface.[9]
- Wash the channel with buffer to remove unbound liposomes.[9]
- Introduce the fluorescently labeled viruses into the flow cell and allow them to bind to the target liposomes.

- Wash away unbound viruses.
- Initiate fusion by introducing a low pH buffer (e.g., pH 5.0 for influenza virus) into the flow cell.^[4]
- Acquire time-lapse fluorescence microscopy images to monitor the dequenching of the viral and/or liposomal fluorophores.

Data Analysis and Presentation

Quantitative data from single-virus fusion assays can provide insights into the kinetics and efficiency of the fusion process. Key parameters to measure include the wait time from fusion trigger to the onset of lipid mixing and the overall fusion extent.

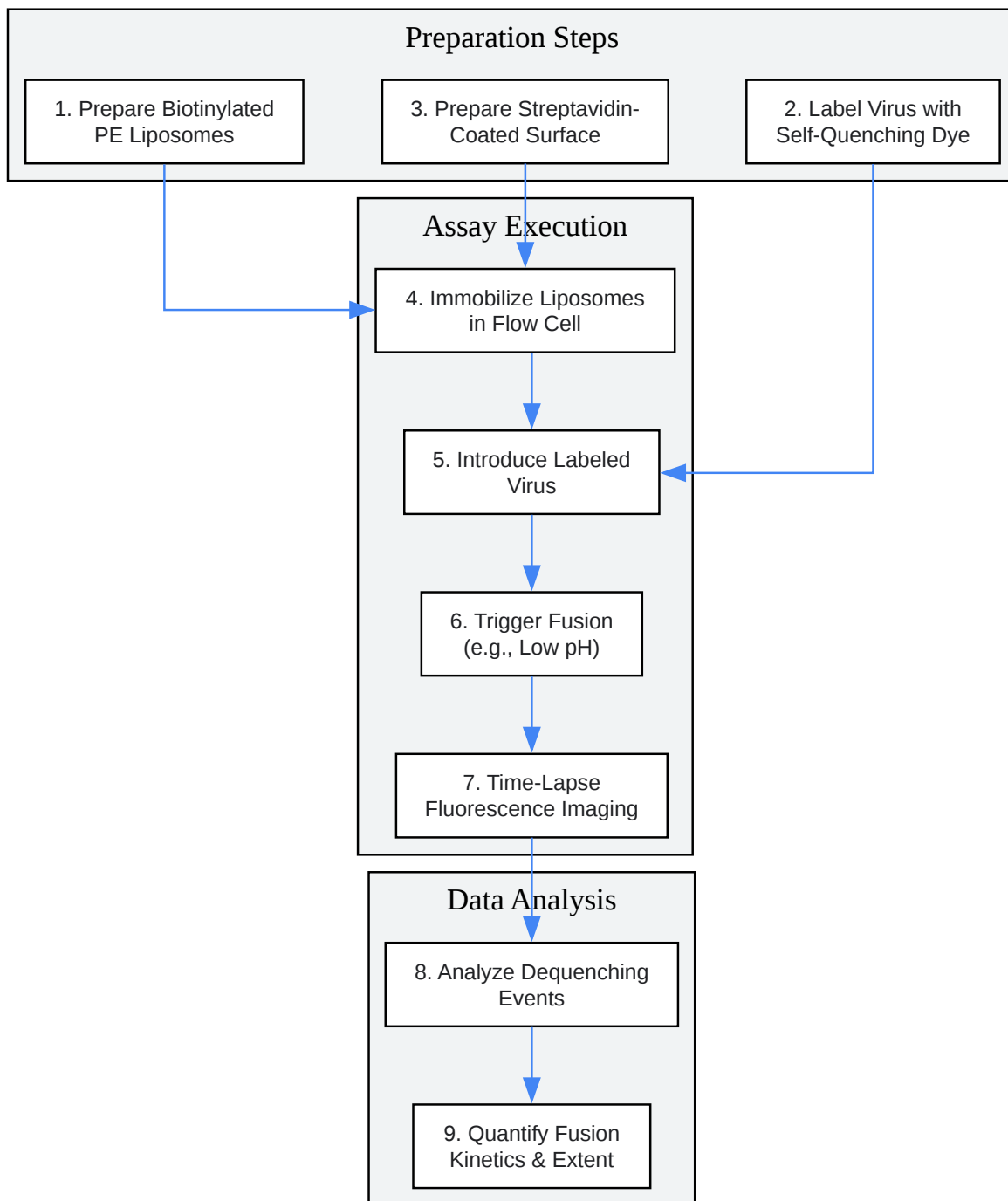
Quantitative Data Summary

Condition	Number of Viruses Analyzed	Number of Fusion Events	Fusion Extent (%)	Mean Wait Time (s)
Control (pH 7.4)	500	5	1.0	N/A
Low pH (pH 5.0)	500	150	30.0	45.2 ± 15.8
Inhibitor A (Low pH)	500	25	5.0	120.5 ± 45.3
Inhibitor B (Low pH)	500	10	2.0	N/A

Data are presented as mean ± standard deviation.

Visualizations

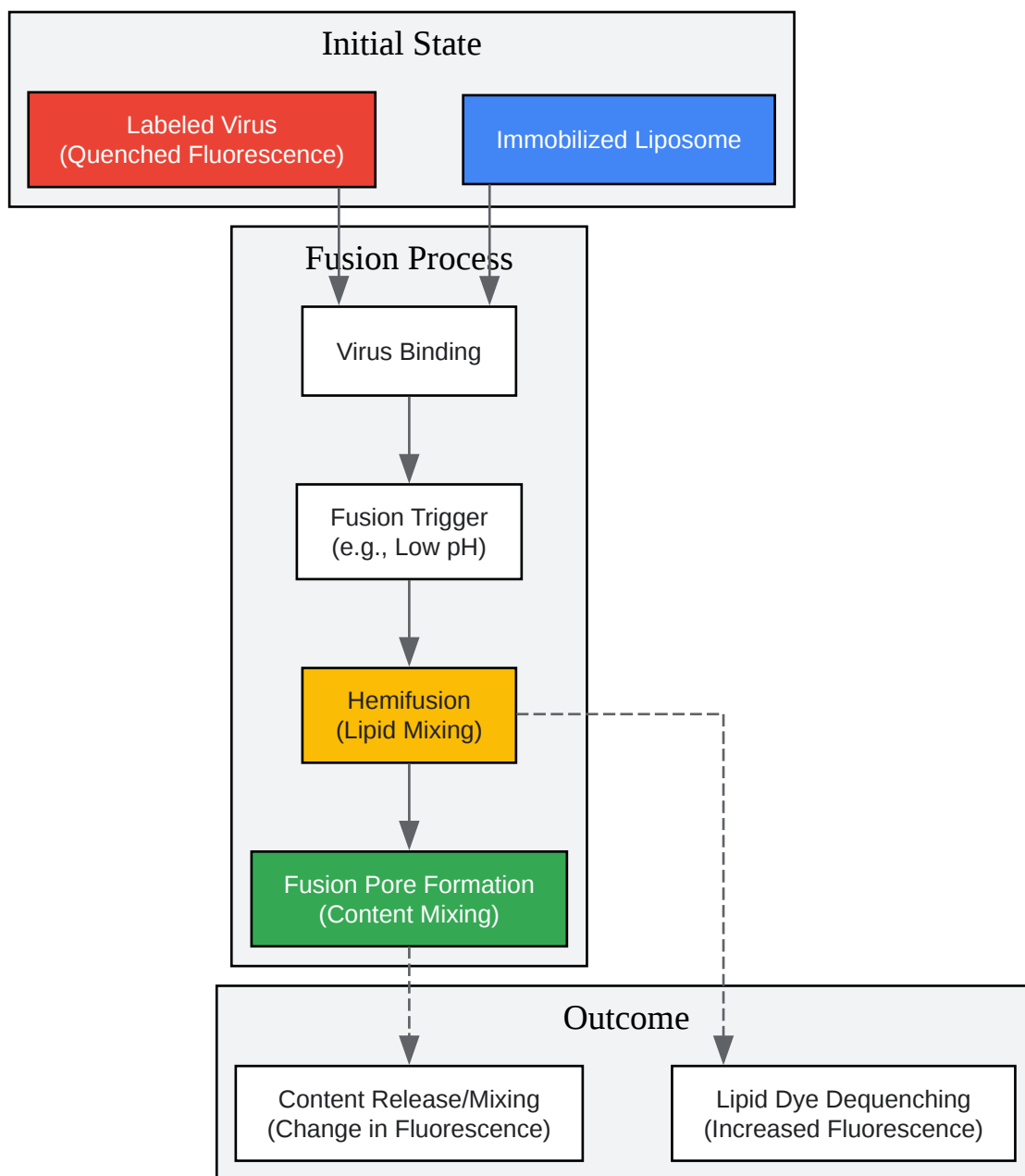
Experimental Workflow



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Caption: Workflow for the single-virus fusion assay.

Signaling Pathway of Virus-Liposome Fusion



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Caption: Key stages of virus-liposome fusion.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low liposome immobilization	Inefficient biotin-streptavidin binding	Ensure proper preparation of the PLL-PEG-biotin surface and streptavidin incubation. Verify the incorporation of biotinylated PE in liposomes.
Non-specific binding	Optimize the density of PLL-PEG to ensure good surface passivation.	
High background fluorescence	Unbound labeled virus	Thoroughly wash the flow cell after virus incubation to remove unbound particles.[8]
Impurities in reagents	Use high-purity lipids and dyes.	
No fusion events observed	Inactive virus	Use a fresh preparation of virus and verify its fusogenic activity using a bulk assay.
Incorrect fusion trigger	Ensure the pH of the fusion buffer is optimal for the specific virus being studied.[4]	
Inappropriate liposome composition	Verify that the target liposomes contain the necessary receptors or lipid composition for viral fusion.	
Rapid photobleaching	High laser power or long exposure times	Reduce laser intensity and/or exposure time. Use an oxygen scavenging system in the imaging buffer.
Inconsistent fusion kinetics	Heterogeneity in virus or liposome population	This may be an inherent property of the system. Analyze a large number of

events to obtain statistically significant data.^[1]

Temperature fluctuations	Use a temperature-controlled stage on the microscope.
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